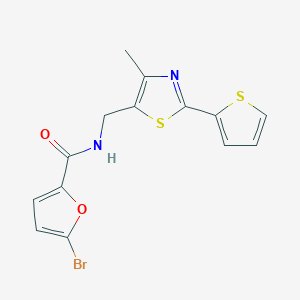
5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H11BrN2O2S2 and its molecular weight is 383.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives are known to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生物活性
5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-2-carboxamide is a complex organic compound recognized for its potential biological activities, particularly due to the presence of the thiazole and furan moieties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, while also summarizing relevant research findings and case studies.
Chemical Structure and Properties
The compound features a bromine atom, a thiazole ring, and a furan carboxamide structure. Its molecular formula is C12H10BrN3O2S, with a molecular weight of approximately 339.2 g/mol. The unique combination of these functional groups contributes to its diverse biological activities.
1. Antimicrobial Activity
Research indicates that compounds containing thiazole derivatives exhibit significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The thiazole ring is particularly noted for its ability to disrupt microbial cell functions.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide | Thiazole moiety | Antimicrobial activity |
| Pramipexole | Contains thiazole | Treatment for Parkinson’s disease |
| Riluzole | Aminothiazole-based | Management of Lou Gehrig’s disease |
Studies have demonstrated that derivatives of this compound can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values often in the low µg/mL range .
2. Anticancer Activity
The thiazole moiety in this compound has been implicated in anticancer activity. A systematic review highlighted that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study:
In vitro studies have shown that similar thiazole compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, compounds derived from thiazoles demonstrated IC50 values in the micromolar range, indicating potent anticancer activity .
3. Neuroprotective Properties
Emerging research suggests that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. The interaction of thiazoles with specific enzymes involved in neuroinflammation could modulate their activity and provide protective effects against neuronal damage.
Mechanism of Action:
The proposed mechanism involves the inhibition of oxidative stress pathways and modulation of inflammatory responses in neuronal cells. This suggests a dual action—both protective and restorative—against cellular damage associated with neurodegeneration .
特性
IUPAC Name |
5-bromo-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S2/c1-8-11(21-14(17-8)10-3-2-6-20-10)7-16-13(18)9-4-5-12(15)19-9/h2-6H,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBMQYMTCNJHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














